molecular formula C9H18O B103256 4-Isopropylcyclohexanol CAS No. 15890-36-5

4-Isopropylcyclohexanol

Cat. No. B103256
CAS RN: 15890-36-5
M. Wt: 142.24 g/mol
InChI Key: DKKRDMLKVSKFMJ-UHFFFAOYSA-N
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Description

4-Isopropylcyclohexanol is a chemical compound that has been studied in various contexts, including its role in the synthesis of other compounds and its behavior in chemical reactions. It is related to several other compounds, such as 4-isopropylcyclohexanone and 4-isopropyl-2-cyclohexen-1-one, which have been identified as intermediates or products in various chemical processes .

Synthesis Analysis

The synthesis of compounds related to 4-isopropylcyclohexanol has been explored in several studies. For instance, a highly stereoselective synthesis of (-)-erythrodiene starting from 4-isopropylcyclohexanone was reported, involving key reactions such as asymmetric methoxycarbonylation and a radical cascade with a 1,5-hydrogen transfer . Additionally, the formation of 4-isopropyl-2-cyclohexen-1-one as a product from the gas-phase reactions of β-phellandrene with hydroxyl radicals and ozone has been observed, indicating the potential for 4-isopropylcyclohexanol derivatives to form under certain conditions .

Molecular Structure Analysis

The molecular and crystal structures of compounds closely related to 4-isopropylcyclohexanol have been determined using techniques such as X-ray diffraction analysis. For example, the structure of a 4-hydroxy derivative of a cyclohexanone compound was analyzed, revealing an asymmetric chair conformation of the cyclohexanone ring . Similarly, the structure of a spirocyclic compound containing an isopropylidene group was elucidated, showing a nearly planar five-membered ring incorporating both trigonal planar and tetrahedral boron atoms .

Chemical Reactions Analysis

The reactivity of 4-isopropylcyclohexanol and its derivatives has been a subject of interest. The hydrogenation and dehydrogenation of 4-isopropenyl-1-methylcyclohexene, a related compound, were catalyzed by various metal oxides, leading to different products depending on the catalyst used . This suggests that the isopropylcyclohexanol framework can undergo transformations under the influence of catalysts, which could be relevant for the synthesis of other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of materials related to 4-isopropylcyclohexanol have been characterized in several studies. For instance, copolyimides containing 4,4'-isopropylidenedicyclohexanol units were synthesized and their properties, such as thermal stability, mechanical strength, and optical clarity, were investigated . These studies provide insights into how the incorporation of the isopropylcyclohexanol moiety can influence the overall properties of polymeric materials.

Scientific Research Applications

Biocatalysis in Perfumery

4-Isopropylcyclohexanol, also known as leather cyclohexanol, is used in the perfumery industry. A study by Tentori et al. (2020) developed a biocatalytic process for synthesizing this compound with high diastereoisomeric purity. This process is more environmentally friendly compared to traditional methods and efficiently produces the cis-isomers, which are more potent odorants.

Catalysis in Supercritical Fluids

Hiyoshi et al. (2012) explored the hydrogenation of 4-isopropylphenol to 4-isopropylcyclohexanol using rhodium catalysts in supercritical carbon dioxide. This method showed higher yields of cis-4-isopropylcyclohexanol and suppressed the formation of byproducts compared to traditional solvents (Hiyoshi et al., 2012).

Gas-Phase Chemical Reactions

Hakola et al. (1993) identified 4-isopropyl-2-cyclohexen-1-one as a product of the gas-phase reactions of β-phellandrene with OH radicals and ozone, highlighting the compound's role in atmospheric chemistry and environmental studies (Hakola et al., 1993).

Fungal Biotransformation

Okamura et al. (2000) investigated the biotransformation of 4-isopropylcyclohexanone using anthracnose fungi. The fungi were effective in reducing the compound to its corresponding cis- and trans-alcohols, demonstrating a method for biocatalytic reduction with high stereoselectivity (Okamura et al., 2000).

Synthetic Chemistry and Polymerization

Lachia et al. (2005) presented a method for synthesizing (-)-erythrodiene starting from 4-isopropylcyclohexanone. This process involved a series of radical reactions and highlighted the compound's utility in complex organic syntheses (Lachia et al., 2005).

Safety And Hazards

4-Isopropylcyclohexanol is classified as a combustible liquid and can cause skin irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, wash with plenty of soap and water .

Future Directions

4-Isopropylcyclohexanol has shown potential as a base chemical for the development of novel analgesics that target ANO1 and TRP channels . Its ability to inhibit action potential generation and reduce pain-related behaviors induced by capsaicin in mice suggests potential analgesic applications .

properties

IUPAC Name

4-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKRDMLKVSKFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2047149
Record name 4-Isopropylcyclohexanol
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Isopropylcyclohexanol

CAS RN

4621-04-9, 15890-36-5, 22900-08-9
Record name 4-Isopropylcyclohexanol
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Record name 4-Isopropylcyclohexanol
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Record name 4-Isopropylcyclohexanol, trans-
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Record name 4-Isopropylcyclohexanol, cis-
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Record name 4-ISOPROPYLCYCLOHEXANOL
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Record name Cyclohexanol, 4-(1-methylethyl)-
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Record name 4-isopropylcyclohexanol
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Record name rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol
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Record name 4-ISOPROPYLCYCLOHEXANOL, TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Isopropylcyclohexanol
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4-Isopropylcyclohexanol
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Citations

For This Compound
182
Citations
Y Takayama, H Furue, M Tominaga - Scientific Reports, 2017 - nature.com
… Here, we attempted to find the basic chemical structure for menthol-mediated ANO1 inhibition and identified a novel analgesic compound, 4-isopropylcyclohexanol (4-iPr-CyH-OH), …
Number of citations: 24 www.nature.com
F Tentori, E Brenna, M Crotti, G Pedrocchi-Fantoni… - Catalysts, 2020 - mdpi.com
… Known respectively as leather cyclohexanol and woody acetate, 4-isopropylcyclohexanol (1) and 4-tert-butylcyclohexylacetate (2) (Figure 1) are commercialized as fragrance …
Number of citations: 12 www.mdpi.com
GM Henningsen, RA Salomon, KO Yu… - Journal of Toxicology …, 1988 - Taylor & Francis
… 2-lsopropylcyclohexanol, 3-isopropylcyclohexanol, and 4-isopropylcyclohexanol were prepared by the catalytic reduction of 2-isopropylphenol, 3-isopropylphenol, and 4-…
Number of citations: 11 www.tandfonline.com
S OKAMURA, M MIYAZAWA… - Journal of Japan Oil …, 2000 - jstage.jst.go.jp
… -isomer of 4-propylcyclohexanol (3) and 4-isopropylcyclohexanol (6). Both of cyclic ketones … 4-propylcyclohexanol (3) and trans-4-isopropylcyclohexanol (6) in all of fungi respectively. A …
Number of citations: 4 www.jstage.jst.go.jp
N Hiyoshi, O Sato, A Yamaguchi, CV Rode, M Shirai - Green chemistry, 2012 - pubs.rsc.org
… for the 4-isopropylcyclohexanol … 4-isopropylcyclohexanol, which reduced the total reaction time needed for the complete hydrogenation of 4-isopropylphenol to 4-isopropylcyclohexanol…
Number of citations: 20 pubs.rsc.org
ARH Cole, PR Jefferies, GTA Müller - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… The compounds include cis- and trans-%, -3-, and -4-methylcyclohexanol, cis- and trans4-isopropylcyclohexanol, and three methylcyclohexylmethanols. The experimental conditions …
Number of citations: 34 pubs.rsc.org
Y Takayama, M Tominaga - Advances in Pain Research: Mechanisms and …, 2018 - Springer
… Since the kinetics of current reduction by isopropylcyclohexane were slower than that for menthol, we focused on 4-isopropylcyclohexanol (4-iPr-CyH-OH), which has greater …
Number of citations: 11 link.springer.com
H Huang, CJ Forsyth - Tetrahedron letters, 1993 - Elsevier
Erythrodiene, a unique spirobicyclic sesquiterpene hydrocarbon from the Caribbean gorgonian coral Erythropodium caribaeorum, has been synthesized from 4-isopropylcyclohexanol …
Number of citations: 28 www.sciencedirect.com
N Magori, T Fujita, E Kumamoto - European Journal of Pharmacology, 2018 - Elsevier
… This 4-isopropylphenol's activity was more effective than 4-isopropylcyclohexanol and phenol, and less effective than 4-tert-butylphenol and 4-tert-amylphenol; isopropylbenzene had …
Number of citations: 8 www.sciencedirect.com
DL Comins - Chemical Communications, 1998 - pubs.rsc.org
In an effort to expand the utility of chiral 2, 3-dihydro-4 (1H)-pyridones as synthetic building blocks, 1 we are exploring their annulation using intramolecular [2+ 2] photocycloaddition …
Number of citations: 47 pubs.rsc.org

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